5-Chloro-2-(morpholin-4-YL)aniline hydrochloride
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Overview
Description
5-Chloro-2-(morpholin-4-YL)aniline hydrochloride: is a chemical compound with the molecular formula C10H14Cl2N2O and a molecular weight of 249.136 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(morpholin-4-YL)aniline hydrochloride typically involves the reaction of 5-chloro-2-nitroaniline with morpholine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The nitro group is reduced to an amine, and the morpholine ring is introduced through nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product . The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(morpholin-4-YL)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-2-(morpholin-4-YL)aniline hydrochloride is used as an intermediate in the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the effects of morpholine derivatives on biological systems . It is also employed in the development of new drugs and therapeutic agents .
Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials . Its versatility makes it a valuable component in the manufacturing of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(morpholin-4-YL)aniline hydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2-Chloro-4-(morpholin-4-yl)aniline
- 5-Chloro-2-(morpholin-4-yl)phenylamine
- 2-[2-(morpholin-4-yl)ethoxy]aniline hydrochloride
Comparison: Compared to similar compounds, 5-Chloro-2-(morpholin-4-YL)aniline hydrochloride is unique due to its specific substitution pattern and the presence of both chloro and morpholine groups . This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H14Cl2N2O |
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Molecular Weight |
249.13 g/mol |
IUPAC Name |
5-chloro-2-morpholin-4-ylaniline;hydrochloride |
InChI |
InChI=1S/C10H13ClN2O.ClH/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H |
InChI Key |
HIRKUZJAWAZJOG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)N.Cl |
Origin of Product |
United States |
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